(3S,5R)-5-Methylpiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(3S,5R)-5-Methylpiperidine-3-carboxylic acid” is a chemical compound with the CAS number 1638744-19-0 .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H13NO2, and its molecular weight is 143.18 .Physical And Chemical Properties Analysis
The predicted boiling point of “this compound” is 267.0±33.0 °C, and its predicted density is 1.062±0.06 g/cm3 . The predicted pKa is 3.88±0.40 .Scientific Research Applications
Carbapenem Biosynthesis and Stereoinversion
The stereochemical intricacies of carbapenem biosynthesis highlight a significant application of (3S,5R)-5-Methylpiperidine-3-carboxylic acid and its related compounds. This process involves a complex stereoinversion mechanism that converts L-proline into various carbapenam and carbapenem compounds, which are critical in the production of beta-lactam antibiotics. Studies have clarified the stereochemical assignments of these compounds and demonstrated the role of the enzyme CarC in the stereoinversion process. CarC mediates the transformation of (3S,5S)-carbapenam carboxylic acid into the (5R)-carbapenem, shedding light on the biosynthetic pathway and enzymatic mechanisms underlying the formation of these valuable antibiotic structures (Stapon, Li, & Townsend, 2003).
Synthesis and Stereochemical Investigations
The synthesis of (3S,5R)-carbapenam-3-carboxylic acid and its role in the broader context of carbapenem biosynthesis have been extensively explored. These findings not only enhance our understanding of the biosynthetic pathways involved but also offer insights into potential synthetic routes for developing novel antibiotics. The ability to manipulate the stereochemistry of these molecules opens avenues for the creation of drugs with improved efficacy and reduced resistance (Stapon, Li, & Townsend, 2003).
Enantiomers as Chiral Resolving Agents
The study of enantiomers of related compounds, such as (2R∗,3R∗)-1-methyl-5-oxo-2-aryltetrahydro-1H-pyrrolidine-3-carboxylic acids, showcases another application. These compounds serve as chiral discriminating agents, essential in the pharmaceutical industry for the separation of enantiomers, which can have dramatically different biological activities. Such research contributes to the development of more effective and safer pharmaceuticals by ensuring that only the desired enantiomer is used in drug formulations (Piwowarczyk et al., 2008).
Supramolecular Chemistry and Crystal Engineering
Research into the cocrystallization of N-donor type compounds with acids like 5-sulfosalicylic acid reveals the significance of this compound and its analogs in supramolecular chemistry. These studies provide valuable insights into the design and synthesis of molecular cocrystals with potential applications ranging from pharmaceuticals to materials science. Understanding the hydrogen-bonding synthons and their effects on crystal packing can lead to the development of new materials with tailored properties (Wang et al., 2011).
properties
IUPAC Name |
(3S,5R)-5-methylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-2-6(7(9)10)4-8-3-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDSIHCOUDRMMA-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CNC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.